molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No.: B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1,3-cyclopentanedione is a useful research compound. Its molecular formula is C11H9FO2 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclopentane-1,3-dione

InChI

InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,11H,5-6H2

InChI Key

SJGHVIQNVFDCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1,3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1,4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro -phenyl)-1,3-cyclopentanedione as a light tan solid.
Quantity
331.4 g
Type
reactant
Reaction Step One
Quantity
2.476 kg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.72 kg
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
catalyst
Reaction Step One
Quantity
4.28 kg
Type
reactant
Reaction Step Two
Quantity
26 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 30.8 mL of THF in a stirred autoclave was added sequentially 17.31 g (81.54 mmol) of K3PO4, 4.0 g (40.8 mmol) of 1,3-cyclopentanedione, 268 mg (0.989 mmol) of 2-(di-t-butylphosphino)biphenyl, 91.5 mg (0.405 mmol) of Pd(OAc)2, and 6.92 g (53.0 mmol) of 1-chloro-4-fluorobenzene. The sides of the reaction vessel were washed with an additional 10 mL of THF and the vessel purged 3 times with vacuum and nitrogen. The heterogeneous reaction mixture was then heated to 100° C., generating 25 psig pressure in the vessel. The reaction was aged at 100° C. for 12 h, cooled to rt and diluted with 150 mL of water. The resulting homogeneous mixture was distilled to remove THF and then heated to 50° C. The aqueous solution was then slowly acidified using conc. HCl until a final pH of 3 was obtained (10.6 mL). The slurry was cooled to rt and filtered. The wet cake was washed with 40 mL of water, 40 mL of toluene, and dried under vacuum at 60° C. for 24 h to give 2-(4-fluorophenyl)-1,3-cyclopentanedione as a light brown solid.
Name
K3PO4
Quantity
17.31 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
91.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
30.8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared as described in U.S. Pat. No. 5,750,549 or was obtained from its ½ TEA salt as described in U.S. Pat. No. 6,479,518 and J. Org. Chem., 67, 5993-6000 (2002). In the latter case, the ½ TEA salt was suspended in water, the water was acidified with 2N HCl until the pH was less than 2, and the mixture was extracted twice with ethyl acetate. The ethyl acetate layers were each successively washed with brine, combined, and dried over sodium sulfate. Removal of solvent in vacuo afforded the free acid as a thick oil which solidified on standing. Method B: The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1, 3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1, 4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro-phenyl)-1,3-cyclopentanedione as a light tan solid.
Quantity
4.28 kg
Type
reactant
Reaction Step One
Quantity
26 L
Type
reactant
Reaction Step One
Quantity
331.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
2.476 kg
Type
reactant
Reaction Step Two
[Compound]
Name
3-cyclopentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
10.72 kg
Type
reactant
Reaction Step Two
Quantity
113.3 g
Type
catalyst
Reaction Step Two

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